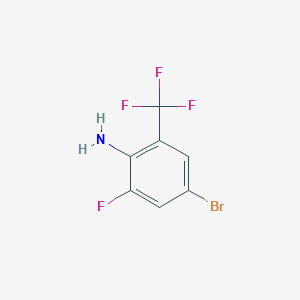

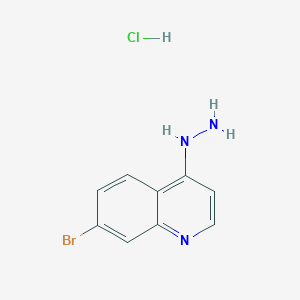

7-溴-4-肼基喹啉盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

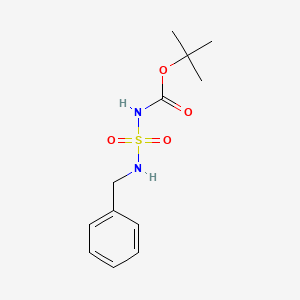

The synthesis of bromoquinoline derivatives is well-documented. For instance, the preparation of 7-chloro-4-hydrazinylquinoline derivatives involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . Similarly, the synthesis of other bromoquinoline compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves multi-step reactions starting from basic aromatic amines and proceeding through various intermediates . These methods could potentially be adapted for the synthesis of "7-Bromo-4-hydrazinoquinoline hydrochloride" by substituting the appropriate halogenated reactants and conditions.

Molecular Structure Analysis

The molecular structure of bromoquinoline derivatives is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. For example, the structure of 7-bromoquinolin-8-ol has been established with bromination occurring at the 7-position, and the molecule forms hydrogen-bonded dimers in the solid state . This suggests that "7-Bromo-4-hydrazinoquinoline hydrochloride" may also exhibit unique structural features due to the presence of bromine and the hydrazino group.

Chemical Reactions Analysis

Bromoquinoline derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by the position and nature of the substituents on the quinoline ring. For instance, the reactivity of 7-chloroquinoline-4-hydrazones with various substituents has been studied, showing that these compounds can form supramolecular arrangements through hydrogen bonding and π-π interactions . This indicates that "7-Bromo-4-hydrazinoquinoline hydrochloride" may also engage in similar interactions, affecting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoquinoline derivatives can be deduced from their molecular structure and reactivity. Vibrational spectroscopic investigations and computational studies on 7-bromo-5-chloro-8-hydroxyquinoline provide insights into the vibrational modes and structural parameters, which are in good agreement with experimental data . The photolabile nature of brominated hydroxyquinoline has also been explored, showing its potential use as a protecting group with sensitivity to multiphoton excitation . These studies suggest that "7-Bromo-4-hydrazinoquinoline hydrochloride" may have distinct spectroscopic signatures and photoreactive properties.

科学研究应用

合成和化学反应

- 氯化合物的合成:用于裂解醚的盐酸吡啶,对于由吡啶和喹啉系列的溴代衍生物合成氯化合物也很有效,包括将 7-溴-8-羟基喹啉转化为 7-氯-8-羟基喹啉 (Mongin 等,1996)。

- 抗菌活性:新的 4-(2-杂环亚甲基肼基)-7-氯喹啉衍生物表现出抗菌活性,一些化合物对枯草芽孢杆菌和黑曲霉表现出良好的生长抑制作用 (Le 等,2018)。

- 电化学合成:通过电化学合成由 7-氯-4-肼基喹啉合成的吡唑并[4,3-c]喹啉衍生物在抗糖尿病化合物的合成中显示出前景 (Alajmi 和 Youssef,2021)。

生物学和药理活性

- 抗菌活性:源自 2-肼基喹啉的糖腙,包括 7-氯-2-肼基喹啉,已显示出中等的抗菌活性 (Khodair 等,1998)。

- 抗结核和抗分枝杆菌特性:由 7-氯-4-肼基喹啉合成的带有 4-氨基喹啉部分的席夫碱显示出有希望的抗结核活性,特别是针对结核分枝杆菌 (Salve 等,2017)。

- 抗氧化活性:4-肼基喹啉衍生物,包括 7-氯-4-肼基喹啉的变体,已显示出显着的抗氧化活性,表明其作为抗氧化应激的保护剂的潜力 (Romanenko 和 Kozyr,2022)。

光敏保护基

- 光敏保护基:溴化羟基喹啉,7-氯-4-肼基喹啉的衍生物,已被用作羧酸的光敏保护基,显示出比其他类似基团更高的效率 (Fedoryak 和 Dore,2002)。

抗病毒活性

- 对 COVID-19 的抗病毒活性:7-氯-4-肼基喹啉及其衍生物已被确定为 COVID-19 治疗的潜在抗病毒剂,计算评估支持其疗效 (Al-Otaibi 等,2021)。

安全和危害

属性

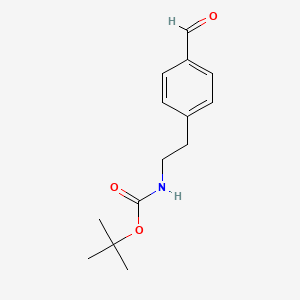

IUPAC Name |

(7-bromoquinolin-4-yl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6;/h1-5H,11H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLALHEMXXUMGJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592370 |

Source

|

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-4-hydrazinoquinoline hydrochloride | |

CAS RN |

1172413-56-7 |

Source

|

| Record name | 7-Bromo-4-hydrazinylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。